DI-1-Adamantylphosphinic chloride
Overview
Description
DI-1-Adamantylphosphinic chloride is an organic compound with the chemical formula C20H30ClOP. It is a white crystalline substance that is sensitive to moisture. The compound has a melting point of 214°C and a boiling point of approximately 498°C . It is primarily used in organic synthesis and as a chemical catalyst.
Mechanism of Action
Target of Action
DI-1-Adamantylphosphinic chloride is primarily used as a ligand in palladium-catalyzed cross-coupling reactions . These reactions are a standard tool for carbon–carbon and carbon–heteroatom bond-forming reactions . The compound’s primary targets are the palladium atoms in these reactions, which it helps to stabilize and activate .
Mode of Action
The compound interacts with its targets by binding to the palladium atoms, thereby stabilizing them and enhancing their reactivity . This interaction results in the formation of coordinatively unsaturated complexes such as 16e PdL3, 14e PdL2, and 12e PdL, which are the ‘real’ active catalysts in these reactions .
Biochemical Pathways
The affected pathways are those involved in the palladium-catalyzed cross-coupling reactions . These reactions are used for the formation of carbon–carbon and carbon–heteroatom bonds . The downstream effects include the formation of new organic compounds through these bonds .
Pharmacokinetics
As a ligand in palladium-catalyzed reactions, its bioavailability would be largely determined by its ability to bind to palladium atoms and form active catalysts .
Result of Action
The molecular and cellular effects of the compound’s action are the formation of new carbon–carbon and carbon–heteroatom bonds through palladium-catalyzed cross-coupling reactions . This leads to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of palladium atoms for it to bind to, the conditions under which the reactions take place, and the presence of other reactants in the reaction mixture
Biochemical Analysis
Cellular Effects
There is a lack of available data on how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known that phosphinic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is a lack of available data on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is a lack of available data on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
There is a lack of available data on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The preparation of DI-1-Adamantylphosphinic chloride typically involves the reaction of di-1-adamantylphosphine with thionyl chloride in toluene at room temperature . This method is a modification of the procedure described by Schmutzler, which originally used phosgene instead of thionyl chloride . The reaction conditions are relatively mild, and the product is obtained in good yield.
Chemical Reactions Analysis
DI-1-Adamantylphosphinic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted phosphinic compounds.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common reagents used in these reactions include thionyl chloride for substitution, oxygen or other oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions are substituted phosphinic compounds, phosphine oxides, and phosphines, respectively.
Scientific Research Applications
DI-1-Adamantylphosphinic chloride has several scientific research applications:
Chemistry: It is used as a synthetic intermediate for the preparation of various organophosphorus compounds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is employed as a chemical catalyst in various industrial processes
Comparison with Similar Compounds
DI-1-Adamantylphosphinic chloride is unique due to its bulky adamantyl groups, which provide steric protection to the phosphorus atom. This steric hindrance leads to kinetic stabilization of reactive systems, making it a valuable compound in synthetic chemistry . Similar compounds include:
Di-1-adamantylphosphine oxide: Used in similar applications but differs in its oxidation state.
Di-1-adamantylthiophosphinic chloride: Similar structure but contains sulfur instead of oxygen.
These compounds share similar properties but differ in their reactivity and applications due to the presence of different substituents.
Properties
IUPAC Name |
1-[1-adamantyl(chloro)phosphoryl]adamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClOP/c21-23(22,19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFVOXURDFZPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(=O)(C45CC6CC(C4)CC(C6)C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409322 | |
Record name | DI-1-ADAMANTYLPHOSPHINIC CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126683-99-6 | |
Record name | DI-1-ADAMANTYLPHOSPHINIC CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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